Cas no 1020036-52-5 (7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine)

7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine core with bromo and chloro substituents. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The bromo and chloro functional groups enhance reactivity, enabling selective cross-coupling and substitution reactions. Its rigid aromatic scaffold contributes to stability while allowing precise modifications for target applications. The compound is commonly utilized in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents. High purity grades are available to ensure reproducibility in research and industrial processes.
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine structure
1020036-52-5 structure
Product name:7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
CAS No:1020036-52-5
MF:C6H3BrClN3
Molecular Weight:232.465118646622
CID:6635244
PubChem ID:119008294

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine 化学的及び物理的性質

名前と識別子

    • 1,2,4-Triazolo[4,3-a]pyridine, 7-bromo-3-chloro-
    • EN300-7755260
    • 1020036-52-5
    • 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
    • 7-Bromo-3-chloro[1,2,4]triazolo[4,3-a]pyridine
    • 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
    • インチ: 1S/C6H3BrClN3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H
    • InChIKey: VKJDULANWDFTES-UHFFFAOYSA-N
    • SMILES: C12=NN=C(Cl)N1C=CC(Br)=C2

計算された属性

  • 精确分子量: 230.91989g/mol
  • 同位素质量: 230.91989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

  • 密度みつど: 2.03±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): -0.08±0.50(Predicted)

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P027XJ0-50mg
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
50mg
$167.00 2023-12-27
Aaron
AR027XRC-500mg
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
500mg
$421.00 2025-02-15
Aaron
AR027XRC-10g
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
10g
$3452.00 2023-12-16
Enamine
EN300-7755260-0.05g
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
0.05g
$89.0 2024-05-22
1PlusChem
1P027XJ0-250mg
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
250mg
$287.00 2023-12-27
Enamine
EN300-7755260-2.5g
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
2.5g
$734.0 2024-05-22
Enamine
EN300-7755260-0.1g
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
0.1g
$132.0 2024-05-22
1PlusChem
1P027XJ0-500mg
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
500mg
$418.00 2023-12-27
1PlusChem
1P027XJ0-1g
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
1g
$534.00 2023-12-27
Enamine
EN300-7755260-0.25g
7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
1020036-52-5 95%
0.25g
$189.0 2024-05-22

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine 関連文献

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridineに関する追加情報

7-Bromo-3-Chloro-[1,2,4]Triazolo[4,3-a]Pyridine: A Comprehensive Overview

The compound 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine, identified by the CAS number 1020036-52-5, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazolopyridines, which are known for their unique electronic properties and structural versatility. The presence of bromine and chlorine substituents at positions 7 and 3, respectively, imparts distinct chemical reactivity and stability to the molecule.

Recent studies have highlighted the potential of 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine in the development of advanced materials for optoelectronic devices. Researchers have demonstrated that this compound can serve as a building block for constructing highly efficient organic light-emitting diodes (OLEDs) due to its excellent electron transport properties. The combination of the triazolo ring system with halogen substituents enhances the molecule's ability to facilitate charge transfer processes, making it a promising candidate for next-generation display technologies.

In addition to its role in materials science, 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine has also been explored in medicinal chemistry. The compound exhibits potential as a scaffold for designing bioactive molecules targeting various therapeutic areas. For instance, recent investigations have shown that derivatives of this compound may possess anti-inflammatory and anticancer properties. The halogen atoms at positions 7 and 3 play a crucial role in modulating the pharmacokinetic profiles of these derivatives, making them suitable for further preclinical studies.

The synthesis of 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. The introduction of bromine and chlorine substituents is achieved through electrophilic substitution reactions under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity levels required for both research and industrial applications.

The structural integrity and stability of 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine make it an ideal candidate for use in high-performance polymers and composites. Its ability to form strong intermolecular interactions contributes to the development of materials with enhanced mechanical and thermal properties. Recent advancements in polymer chemistry have leveraged this compound's unique characteristics to create lightweight yet durable materials suitable for aerospace and automotive industries.

In conclusion, 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine, with its CAS number 1020036-52-5, stands as a versatile building block in modern chemistry. Its applications span across materials science, medicinal chemistry, and polymer technology. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in driving innovation across various scientific disciplines.

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